Isoprenaline sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H19NO7S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
YTOSPBSEWLATJU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Pictograms |
Irritant |
Synonyms |
4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol Euspiran Hydrochloride, Isoproterenol Isadrin Isadrine Isoprenaline Isopropyl Noradrenaline Isopropylarterenol Isopropylnoradrenaline Isopropylnorepinephrine Isoproterenol Isoproterenol Hydrochloride Isoproterenol Sulfate Isuprel Izadrin Noradrenaline, Isopropyl Norisodrine Novodrin Sulfate, Isoproterenol |
Origin of Product |
United States |
Molecular and Structural Characteristics Relevant to Adrenergic Activity
Chemical Structure and Catecholamine Classification
Isoprenaline, also known as isoproterenol, is chemically designated as 4-[1-hydroxy-2-[(propan-2-yl)amino]ethyl]benzene-1,2-diol. drugbank.com As a derivative of phenethylamine, its structure features a catechol nucleus—a benzene (B151609) ring with two hydroxyl groups at the 3 and 4 positions—and an ethylamine (B1201723) side chain. litfl.comwikianesthesia.org This catechol moiety is a defining characteristic, placing isoprenaline within the catecholamine class of compounds, alongside endogenous neurotransmitters like epinephrine (B1671497) and norepinephrine (B1679862). kegg.jpgenome.jp The presence of the catechol hydroxyl groups is crucial for its biological activity. ccjm.org The sulfate (B86663) salt form, isoprenaline sulfate, involves the formation of a salt with sulfuric acid. drugbank.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | bis(4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol) sulfuric acid dihydrate |
| Chemical Formula | C22H40N2O12S |
| Molecular Weight | 556.62 g/mol |
| CAS Number | 6078-56-4 |
Stereochemistry and Chiral Considerations in Isoprenaline Research
The molecular structure of isoprenaline contains a chiral center at the β-carbon of the ethylamine side chain, the carbon atom bearing the hydroxyl group. innovareacademics.inacademie-sciences.fr This chirality means that isoprenaline exists as a pair of enantiomers, which are non-superimposable mirror images of each other. uoanbar.edu.iq
Enantiomeric Forms and Differential Biological Activity
Isoprenaline is typically used as a racemic mixture, containing equal amounts of its levorotatory (-) and dextrorotatory (+) enantiomers. wikipedia.org Research has demonstrated that these enantiomers possess distinct biological activities. The (-)-enantiomer of isoprenaline is a potent agonist at β-adrenergic receptors. In contrast, the (+)-enantiomer exhibits significantly weaker agonist activity and can act as a competitive antagonist at these receptors. sci-hub.st This stereoselectivity highlights the three-dimensional nature of the drug-receptor interaction, where the spatial arrangement of atoms is critical for eliciting a biological response. mdpi.com
Stereoselective Interactions with Enzymes and Receptors
The differential activity of isoprenaline's enantiomers is a direct consequence of stereoselective interactions with chiral biological macromolecules, namely enzymes and receptors. mdpi.comnih.gov The binding site of adrenergic receptors is inherently chiral, composed of amino acids that create a specific three-dimensional environment. scielo.br The more active (-)-enantiomer is thought to form a more complementary and stable three-point interaction with the receptor, leading to its potent agonist effect. mdpi.com Conversely, the less active (+)-enantiomer is unable to achieve this optimal binding, resulting in reduced or antagonistic activity. mdpi.com
Metabolizing enzymes, such as catechol-O-methyltransferase (COMT), also exhibit stereoselectivity. uoanbar.edu.iqwikipedia.org While isoprenaline is a poor substrate for monoamine oxidase (MAO), it is metabolized by COMT. wikianesthesia.orgwikipedia.org The rate and extent of metabolism can differ between the enantiomers, contributing to variations in their pharmacokinetic profiles. sci-hub.st
Structure-Activity Relationship (SAR) Studies for β-Adrenoceptors
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of isoprenaline influences its interaction with β-adrenoceptors.
Role of the N-isopropyl Substituent in Receptor Selectivity
A key structural feature of isoprenaline is the N-isopropyl group attached to the amine nitrogen. wikipedia.orgresearchgate.net This bulky alkyl substituent is a primary determinant of its selectivity for β-adrenergic receptors over α-adrenergic receptors. uoanbar.edu.iqwikipedia.org In comparison to norepinephrine, which has a primary amine (no N-substituent) and exhibits mixed α- and β-agonist activity, and epinephrine, with an N-methyl group showing similar potency at both receptor types, the larger isopropyl group of isoprenaline confers a pronounced preference for β-receptors. uoanbar.edu.iqump.edu.pl This suggests that the β-adrenoceptor possesses a hydrophobic pocket that can accommodate this bulky group, a feature not as prominent in the α-receptor binding site. uoanbar.edu.iq Increasing the size of the N-alkyl substituent generally leads to a loss of α-receptor potency and an increase in β-receptor potency. uoanbar.edu.iq
Significance of Phenolic Hydroxyl Groups for Agonist Potency
The two phenolic hydroxyl groups on the catechol ring are essential for the potent agonist activity of isoprenaline at β-adrenoceptors. ccjm.orgoup.com These hydroxyl groups are believed to be involved in crucial hydrogen bonding interactions with the receptor binding site. uoanbar.edu.iq The absence of one or both of these hydroxyl groups significantly reduces sympathomimetic activity. ccjm.org Specifically, the hydroxyl groups at the 3 and 4 positions of the benzene ring are considered a general requirement for full agonist activity in catecholamines. ccjm.org Compounds with a resorcinol (B1680541) nucleus (hydroxyls at the 3 and 5 positions) are generally less potent than their catechol counterparts. nih.gov The reducing ability of the catecholamine structure, influenced by these hydroxyl groups, has also been proposed as an important factor for its agonistic activity. nih.gov
Table 2: Structure-Activity Relationship Summary for Isoprenaline
| Structural Feature | Adrenergic Activity |
|---|---|
| Catechol Nucleus (3,4-dihydroxyphenyl) | Essential for potent β-agonist activity. |
| β-hydroxyl group | Important for direct action on the receptor. |
| N-isopropyl group | Confers selectivity for β-adrenoceptors over α-adrenoceptors. |
Receptor Pharmacology and Intracellular Signal Transduction Mechanisms
β-Adrenergic Receptor Subtype Selectivity and Affinity
Isoprenaline exhibits a broad affinity for β-adrenergic receptors, with notable interactions at β1 and β2 subtypes, and to a lesser extent, at the β3 subtype. wikipedia.orgnih.gov While it is considered non-selective, subtle differences in its affinity and the subsequent cellular response have been observed across the receptor subtypes. nih.govnih.gov
Isoprenaline binds to β1-adrenergic receptors, which are predominantly located in cardiac tissue. patsnap.com This interaction is characterized by a high affinity, although some studies suggest it may be slightly lower than its affinity for the β2 subtype. nih.gov The binding of isoprenaline to β1-adrenoceptors initiates a signaling cascade that results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. patsnap.comnsw.gov.au This is a key mechanism for its therapeutic use in certain cardiac conditions. Research has shown that while the binding affinity of isoprenaline for β1 and β2 receptors is similar, the potency in stimulating adenylyl cyclase can differ, with the β2 receptor showing a greater response at submaximal concentrations. nih.gov
Isoprenaline also demonstrates a high affinity for β2-adrenergic receptors, which are abundant in the smooth muscles of the bronchi, blood vessels, and skeletal muscle. patsnap.comwikipedia.org Activation of these receptors by isoprenaline leads to smooth muscle relaxation, resulting in effects such as bronchodilation and vasodilation. patsnap.comwikipedia.org Studies comparing the β1 and β2 subtypes have noted that while the proportion of receptors in the high-affinity state for isoprenaline is similar, the affinity of this state is approximately five times greater for the β2-adrenoceptor compared to the β1-adrenoceptor. nih.gov This difference in affinity contributes to the potent effects of isoprenaline on β2-mediated physiological responses.
The interaction of isoprenaline with β3-adrenergic receptors is also recognized, although it is generally considered to have a lower affinity for this subtype compared to β1 and β2 receptors. nih.gov β3-adrenoceptors are primarily found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. sigmaaldrich.com While some agonists show selectivity for the β3 subtype, isoprenaline acts as a non-selective agonist, activating all three β-receptor subtypes. nih.gov The intrinsic efficacy of isoprenaline, however, appears to be similar across β1, β2, and β3 receptors. nih.gov
Table 1: Affinity and Potency of Isoprenaline at Human β-Adrenoceptor Subtypes
G Protein-Coupled Receptor (GPCR) Signaling Cascades
The binding of isoprenaline to β-adrenergic receptors initiates a well-defined intracellular signaling pathway mediated by G proteins. patsnap.comnih.gov This cascade is central to the physiological effects of isoprenaline.
Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, which in turn activates an associated heterotrimeric G protein, specifically the stimulatory G protein (Gs). wikipedia.orgresearchgate.net This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). drugbank.com The now active Gαs-GTP complex dissociates from the βγ-subunits and the receptor. wikipedia.org The liberated Gαs-GTP then interacts with and stimulates the enzyme adenylyl cyclase. patsnap.comnih.gov This stimulation leads to the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov
The increase in intracellular cAMP levels serves as a second messenger signal. patsnap.comnih.gov Cyclic AMP then binds to the regulatory subunits of protein kinase A (PKA), causing a conformational change that leads to the dissociation and activation of the catalytic subunits of PKA. nih.govucl.ac.uk The active PKA catalytic subunits are then free to phosphorylate various intracellular proteins and ion channels. patsnap.comnih.gov For instance, in cardiac cells, PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility and heart rate. patsnap.comdrugbank.com Similarly, in bronchial smooth muscle cells, PKA activation leads to the phosphorylation of proteins that result in muscle relaxation and bronchodilation. patsnap.com
Table 2: Chemical Compounds Mentioned
Agonist Efficacy and Biased Signaling Phenomena
The concept of "functional selectivity" or "biased agonism" describes the ability of different agonists, like isoprenaline, to stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others.
Isoprenaline, as a full agonist, robustly promotes the phosphorylation of the β2-AR at serine residues 355 and 356, sites primarily targeted by GRK6, which are crucial for β-arrestin-mediated ERK activation. This is in contrast to biased agonists like carvedilol, which induce phosphorylation with slower kinetics. The phosphorylation pattern acts as a "bar code" that dictates the subsequent interaction with β-arrestins and the downstream signaling cascade.
GRKs and β-arrestins are key players in regulating β2-AR signaling. Following agonist binding, GRKs phosphorylate the receptor, which then serves as a docking site for β-arrestins. This interaction not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling pathways. Isoprenaline stimulation promotes the recruitment of β-arrestin2 to the phosphorylated β2-AR. Studies have shown that both GRK2 and GRK6 contribute to desensitization, while GRK6 sites are particularly important for β-arrestin-mediated ERK activation.
While isoprenaline is primarily known as a β-AR agonist, research has revealed its ability to interact with other receptors, demonstrating biased agonism. Notably, isoprenaline has been shown to act as a biased agonist at the α1A-adrenoceptor.
In cellular models expressing the α1A-adrenoceptor, isoprenaline can evoke low-potency ERK activity and calcium mobilization, effects that can be blocked by α1A-selective antagonists. Interestingly, the kinetics of this calcium mobilization are atypical and differ from the rapid transients usually associated with Gαq-mediated signaling. Furthermore, isoprenaline does not stimulate inositol (B14025) phosphate (B84403) accumulation, a hallmark of the canonical Gαq/PLC pathway, despite inducing receptor internalization. This suggests that isoprenaline promotes a selective signaling cascade through the α1A-adrenoceptor that is biased towards the MAPK/ERK pathway and is likely independent of Gαq coupling.
Recent studies in human heart preparations have also shown that an α1A subtype agonist can elicit an inotropic response comparable to that of isoprenaline, highlighting the potential physiological relevance of α1-AR activation.
Ligand-Receptor Binding Kinetics and Conformational Dynamics
The interaction between isoprenaline and its receptors is a dynamic process characterized by specific association and dissociation rates, which ultimately influence the receptor's conformational state and its ability to engage with downstream signaling partners.
The binding of a ligand to a receptor is governed by its association rate constant (k_on) and dissociation rate constant (k_off). The k_on describes the rate at which the ligand binds to the receptor, while the k_off represents the rate at which the ligand-receptor complex dissociates. These kinetic parameters are crucial for understanding the duration and nature of the signal.
For isoprenaline binding to the human β2-adrenoceptor, studies have determined these kinetic parameters. The dissociation rate (k_off) is a key determinant of the ligand's residence time at the receptor. While some studies have suggested a role for ligand dissociation kinetics in agonist efficacy at other GPCRs, for the β2AR, there appears to be no significant correlation between the ligand's k_off and its efficacy. Instead, the efficacy of agonists like isoprenaline at the β2AR is more strongly correlated with the association rate (k_on) of the Gs protein to the agonist-receptor complex.
Table 2: Kinetic Binding Parameters of Isoprenaline at the β2-Adrenoceptor
| Parameter | Value | Unit | Reference |
| k_on | 3.00 ± 0.1 x 10^5 | M⁻¹ min⁻¹ | |
| k_off | 0.76 ± 0.04 | min⁻¹ | |
| pKd | 6.13 | - |
Mechanistic Studies in in Vitro and Pre Clinical Animal Models
Cellular and Tissue-Level Pharmacological Responses
The pharmacological effects of isoprenaline sulfate (B86663) are diverse, impacting smooth muscle, myocardial cells, and various glandular tissues through specific signaling pathways.
Isoprenaline sulfate is a potent bronchodilator and vasodilator, primarily through its action on β2-adrenergic receptors located on smooth muscle cells. patsnap.compatsnap.com
Bronchial Smooth Muscle: In the airways, the binding of isoprenaline to β2-adrenergic receptors activates a Gs protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). patsnap.comnih.gov This rise in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates and inhibits myosin light chain kinase (MLCK). patsnap.com The inhibition of MLCK leads to reduced phosphorylation of myosin light chains, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation. patsnap.com This mechanism effectively eases airway resistance. patsnap.com
Vascular Smooth Muscle: Similarly, activation of β2-adrenergic receptors in vascular smooth muscle, particularly in skeletal muscle blood vessels, leads to vasodilation. patsnap.comwikipedia.org The underlying mechanism also involves the Gs protein/adenylyl cyclase/cAMP pathway, ultimately causing smooth muscle relaxation. plos.org This vasodilation contributes to a reduction in peripheral vascular resistance. patsnap.com Some studies suggest that nitric oxide (NO) may also play a role in the endothelium-dependent component of β-adrenoceptor-mediated smooth muscle relaxation in response to isoprenaline. tocris.com
Table 1: Effects of this compound on Smooth Muscle
| Tissue Type | Receptor | Key Signaling Molecule | Primary Effect |
|---|---|---|---|
| Bronchial Smooth Muscle | β2-Adrenergic Receptor | Cyclic AMP (cAMP) | Relaxation (Bronchodilation) patsnap.com |
| Vascular Smooth Muscle | β2-Adrenergic Receptor | Cyclic AMP (cAMP) | Relaxation (Vasodilation) patsnap.com |
This compound exerts significant effects on the heart by primarily stimulating β1-adrenergic receptors, leading to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. patsnap.comnih.gov
The binding of isoprenaline to β1-adrenergic receptors on cardiac myocytes activates a G-alpha stimulatory (Gs) second messenger system. nih.gov This triggers the activation of adenylate cyclase, which converts ATP to cAMP. nih.govontosight.ai The subsequent activation of PKA leads to the phosphorylation of L-type calcium channels, resulting in increased intracellular calcium influx. nih.gov PKA also enhances the release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors. nih.gov This surge in intracellular calcium is the primary driver for increased myocardial contractility. nih.govnih.gov Studies have shown that isoprenaline enhances local Ca2+ release in cardiac myocytes, which underscores the importance of β-adrenergic regulation of signals between L-type calcium channels and ryanodine receptors. nih.gov
In failing human myocardium, isoprenaline has been observed to cause a pronounced increase in myocardial calcium turnover. ahajournals.org However, this is associated with a decreased economy of the excitation-contraction coupling processes. ahajournals.org
Studies on isolated cell systems, such as salivary gland acinar cells, have provided insights into the complex signaling crosstalk initiated by isoprenaline. In rat parotid gland acinar cells, isoprenaline treatment is known to cause hypertrophy. biologists.comnih.gov
Research indicates that isoprenaline can induce vigorous extracellular Ca2+ spiking without altering the cytosolic free Ca2+ concentration in mouse parotid acinar cells, suggesting calcium release from secretory granules during exocytosis. researchgate.net Furthermore, isoprenaline treatment has been shown to affect the gene expression profiles of the renin-angiotensin system (RAS) in rat parotid and submandibular glands. plos.org This suggests a complex interaction between adrenergic signaling and local hormonal systems within these glands.
Biochemical Pathway Modulation and Intercellular Signaling
This compound's effects are mediated by the modulation of key biochemical pathways and intercellular signaling cascades.
The activation of the cAMP/PKA pathway is central to the mechanism of action of isoprenaline. nih.govontosight.ai Upon binding to β-adrenergic receptors, isoprenaline stimulates the Gs protein, which activates adenylyl cyclase to produce cAMP from ATP. patsnap.comdrugbank.com This increase in cAMP is a critical second messenger that, in turn, activates PKA. patsnap.comdrugbank.com
The dynamics of cAMP and PKA are tightly regulated. PKA itself can participate in a negative feedback loop by phosphorylating and desensitizing the β2-adrenergic receptor, as well as activating phosphodiesterases (PDEs) that degrade cAMP, thus terminating the signal. researchgate.net Studies using FRET sensors have shown that PKA inhibition can enhance and prolong the cAMP response to isoprenaline. researchgate.net In heart pacemaker cells, the kinetics and stoichiometry of the increase in PKA activity in response to isoprenaline stimulation are closely linked to the increase in the action potential firing rate. nih.gov
Isoprenaline can also modulate the Extracellular Signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation. The activation of β2-adrenergic receptors can lead to the phosphorylation of ERK1/2. nih.gov This can occur through different mechanisms, including Gs/Gi switching or via β-arrestin-mediated recruitment of Src. nih.gov
In some cell types, isoprenaline has been shown to evoke ERK activity. researchgate.netnih.gov For instance, in primary cultures of astrocytes, the signaling pathways leading to ERK1/2 phosphorylation by isoprenaline are concentration-dependent. nih.gov Furthermore, studies on cardiac hypertrophy have indicated that isoprenaline-induced hypertrophy can be mediated by ERK phosphorylation. researchgate.net There is evidence of crosstalk between calcium/calmodulin-dependent pathways and the upstream signaling of Ras in the context of isoprenaline-specific responses, highlighting the complexity of ERK regulation by β-adrenergic stimulation. plos.org
Table 2: Key Signaling Pathways Modulated by this compound
| Pathway | Key Components | Cellular Outcome |
|---|---|---|
| cAMP/PKA Pathway | Adenylyl Cyclase, cAMP, PKA | Smooth muscle relaxation, increased myocardial contractility and heart rate nih.govontosight.ai |
| ERK Pathway | Ras, Raf, MEK, ERK | Modulation of cell growth and differentiation nih.govresearchgate.net |
Regulation of Myosin Light Chain Kinase (MLCK) in Smooth Muscle
Isoprenaline's effect on smooth muscle is primarily one of relaxation, a process intricately linked to the regulation of Myosin Light Chain Kinase (MLCK). The contraction of smooth muscle is fundamentally dependent on the phosphorylation of the myosin regulatory light chain (RLC). researchgate.net This phosphorylation is catalyzed by MLCK, a Ca2+/calmodulin-dependent enzyme. researchgate.netfrontiersin.org
The mechanism of isoprenaline-induced relaxation involves the following steps:
Beta-2 Adrenergic Receptor Activation: Isoprenaline binds to β2-adrenergic receptors on the surface of smooth muscle cells. patsnap.comcvphysiology.com
G-Protein Coupled Pathway: This binding activates a Gs-protein coupled pathway, which in turn stimulates adenylyl cyclase. cvphysiology.com
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cvphysiology.com
PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA). patsnap.comnih.gov
MLCK Inhibition: PKA then phosphorylates and inactivates MLCK. patsnap.comnih.gov
By inhibiting MLCK, isoprenaline reduces the phosphorylation of myosin light chains. patsnap.com This leads to the relaxation of smooth muscle in various parts of the body, including the bronchi and blood vessels. patsnap.comnih.gov Studies in lamb tracheal smooth muscle have demonstrated that isoprenaline pretreatment inhibits methacholine-stimulated myosin light chain phosphorylation and contractile force. nih.gov Interestingly, while bronchodilators like isoprenaline can suppress RhoA and Rho kinase activities, their primary effect appears to be on MLCK activity. ersnet.org
Mechanistic Pathophysiological Models in Experimental Animals
Isoprenaline-Induced Cardiac Remodeling and Necrosis Models for Mechanistic Research
Isoprenaline is widely utilized in preclinical research to create animal models of cardiac remodeling, including hypertrophy (enlargement of the heart muscle), fibrosis (scarring), and necrosis (cell death). spandidos-publications.comnih.gov These models are invaluable for investigating the pathological mechanisms underlying heart disease and for evaluating potential therapeutic agents. nih.gov
Sustained stimulation of β-adrenergic receptors by isoprenaline leads to a range of detrimental effects on the heart. nih.gov The administration of isoprenaline, typically via subcutaneous or intraperitoneal injection, can induce these pathological changes in a dose-dependent manner. nih.govfrontiersin.org For instance, lower doses may primarily induce hypertrophy, while higher doses can lead to cardiomyocyte necrosis and subsequent fibrosis. frontiersin.org
Key Features of Isoprenaline-Induced Cardiac Models:
| Feature | Description | References |
| Cardiac Hypertrophy | Increase in heart weight and size, often measured as the heart weight to body weight ratio. | spandidos-publications.comnih.govnih.gov |
| Myocardial Fibrosis | Excessive deposition of extracellular matrix proteins, particularly collagen, leading to stiffening of the heart muscle. | nih.govhrpub.orgahajournals.org |
| Cardiomyocyte Necrosis | Death of heart muscle cells, often characterized by the release of cardiac troponins. | nih.govhrpub.orgmedsci.org |
| Oxidative Stress | An imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leading to cellular damage. | spandidos-publications.comnih.govmdpi.com |
| Inflammation | Infiltration of inflammatory cells and increased expression of pro-inflammatory cytokines. | nih.govmedsci.orgmdpi.com |
These models successfully mimic the sustained adrenergic stimulation that is a major contributor to maladaptive cardiac hypertrophy in humans. spandidos-publications.com Research using these models has revealed that isoprenaline-induced cardiac damage is associated with increased reactive oxygen species, mitochondrial dysfunction, and impaired calcium handling. spandidos-publications.com
Investigation of Inflammatory Responses in Animal Models
The administration of isoprenaline in animal models triggers a significant inflammatory response within the cardiac tissue. nih.govmedsci.org This inflammatory cascade is a critical component of the subsequent cardiac remodeling and damage. medsci.org
The initial cardiac injury caused by isoprenaline leads to the release of damage-associated molecular patterns (DAMPs) from necrotic cardiomyocytes. medsci.org These molecules activate pattern recognition receptors, initiating an inflammatory cascade. medsci.org This process involves the infiltration of various immune cells, including neutrophils and macrophages, into the heart tissue. nih.govhrpub.org
Studies have demonstrated that isoprenaline administration leads to the upregulation of several pro-inflammatory cytokines and signaling pathways:
Tumor Necrosis Factor-alpha (TNF-α): Isoprenaline treatment significantly increases the expression of TNF-α in the myocardium. medsci.orgeuropeanreview.orgahajournals.org
Interleukin-6 (IL-6): A marked increase in IL-6 expression is observed following isoprenaline administration. medsci.orgahajournals.orgnih.gov
Interleukin-1β (IL-1β): Isoprenaline induces the expression of this pro-inflammatory cytokine. nih.govahajournals.org
Nuclear Factor-kappa B (NF-κB): This key transcription factor, which regulates the expression of many inflammatory genes, is activated by isoprenaline. medsci.orgmdpi.comeuropeanreview.org
Toll-like Receptor 4 (TLR4): Isoprenaline has been shown to upregulate the expression of TLR4, which plays a role in activating the NF-κB pathway. nih.goveuropeanreview.orgfrontiersin.org
This inflammatory response exacerbates the initial myocardial damage and contributes to the progression of adverse cardiac remodeling, including fibrosis and hypertrophy. medsci.orgmdpi.com
Study of Metabolic Effects in Pre-clinical Models (e.g., Glycogenolysis, Glucagon (B607659) Release)
Isoprenaline's activation of β-adrenergic receptors also has significant metabolic consequences, which have been investigated in preclinical models.
Glycogenolysis:
Isoprenaline stimulates hepatic glycogenolysis, the breakdown of glycogen (B147801) into glucose, through its action on β2-adrenergic receptors. nih.gov In studies using fetal rat hepatocytes, isoprenaline was shown to be a potent stimulator of glycogenolysis and glucose release. karger.com This effect is mediated by the same cAMP-dependent pathway that causes smooth muscle relaxation. oup.com In isolated canine hearts, however, isoprenaline did not significantly change glucose utilization, and in some cases, led to lactate (B86563) excretion rather than utilization, suggesting a complex interplay of metabolic effects in different tissues and experimental conditions. ahajournals.org Studies in cyanotic animal models have shown that isoprenaline infusion can induce myocardial anaerobic metabolism, as evidenced by lactate production. nih.gov
Glucagon Release:
Isoprenaline also stimulates the release of glucagon from the pancreas, another effect mediated by β2-adrenergic receptors. nih.govdrugbank.com Glucagon is a hormone that raises blood glucose levels, primarily by stimulating hepatic glucose production. publish.csiro.au In sheep, intravenous infusion of isoprenaline led to a significant increase in plasma insulin (B600854) concentration, which was even greater than that observed with glucagon infusion. publish.csiro.au
Biochemical Transformations and Research Pharmacokinetics
Enzymatic Metabolism Pathways in Research Systems
Isoprenaline, a synthetic catecholamine, undergoes extensive metabolism in various research systems, primarily through two enzymatic pathways: methylation by Catechol-O-Methyltransferase (COMT) and sulfation by phenolsulfotransferases (PSTs). wikipedia.orgnih.gov These biotransformations are crucial in determining the compound's pharmacokinetic profile and duration of action.
Catechol-O-Methyltransferase (COMT) Mediated Methylation
Catechol-O-Methyltransferase (COMT) is a key enzyme responsible for the methylation of isoprenaline. wikipedia.orgnih.gov This process involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine to one of the catechol hydroxyl groups of isoprenaline, resulting in the formation of 3-O-methylisoprenaline. nih.govdrugbank.com This metabolite has been identified as active, exhibiting weak β-adrenergic receptor antagonist properties. wikipedia.org
Sulfation by Phenolsulfotransferases (PSTs)
Sulfation is another major metabolic pathway for isoprenaline, catalyzed by phenolsulfotransferases (PSTs). wikipedia.orgnih.gov This reaction involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of isoprenaline, forming sulfate (B86663) conjugates. nih.govnih.gov Isoprenaline is primarily excreted in the urine as these sulfate conjugates. wikipedia.org
Research has identified at least two forms of human PSTs involved in the sulfation of isoprenaline: the monoamine (M)-form and the phenol (B47542) (P)-form. nih.govnih.gov Studies using human liver, intestine, and platelet preparations have demonstrated that both forms contribute to isoprenaline sulfation. nih.gov The M-form of PST exhibits a high affinity for isoprenaline, while the P-form has a lower affinity. nih.gov The lung has also been identified as a potential site for the biotransformation of isoprenaline via sulfation. nih.gov
Stereoselective Metabolism and Its Implications for Research Design
Isoprenaline is a chiral molecule, existing as two enantiomers: the pharmacologically active (-)-isoprenaline and the inactive (+)-isoprenaline. Research has revealed that the metabolism of isoprenaline is stereoselective, a critical consideration for research design.
The sulfation of isoprenaline by PSTs demonstrates significant stereoselectivity. Studies have consistently shown that the sulfation process preferentially targets the inactive (+)-enantiomer. nih.gov The efficiency of sulfation, as measured by the Vmax/Km ratio, is approximately five-fold higher for (+)-isoprenaline compared to (-)-isoprenaline in human liver, jejunal, and platelet preparations. nih.gov This preferential metabolism of the inactive enantiomer can influence the pharmacokinetic and pharmacodynamic profile of racemic isoprenaline.
This stereoselectivity has important implications for research. When studying the effects of isoprenaline, it is crucial to consider the enantiomeric composition of the compound being used. The differential metabolism of the enantiomers means that the observed effects may not be solely attributable to the active (-)-enantiomer, as the relative concentrations of the two forms can change over time due to metabolic processes. Therefore, research designed to investigate the specific actions of isoprenaline should ideally use the pure (-)-enantiomer to avoid confounding results from the inactive form and its differential metabolism.
Distribution Characteristics in Research Models (e.g., Blood-Brain Barrier Permeability)
The distribution of isoprenaline in research models is significantly influenced by its physicochemical properties, particularly its high hydrophilicity. wikipedia.org This characteristic limits its ability to cross biological membranes, including the blood-brain barrier (BBB). wikipedia.orgmdpi.com
Research in human subjects has shown that the extraction of isoprenaline in a single pass through the brain circulation is very low, at approximately 3.8%. wikipedia.org This indicates minimal penetration into the central nervous system. Consequently, isoprenaline is considered a peripherally selective drug. wikipedia.org This low permeability is a key factor in its pharmacological profile, as it primarily exerts its effects on peripheral tissues.
The limited ability to cross the BBB is an important consideration in research models investigating the central effects of adrenergic agonists. For studies requiring central nervous system activity, isoprenaline would not be a suitable agent. Conversely, its peripheral selectivity makes it a useful tool for investigating peripheral adrenergic receptor function without the confounding influence of central effects.
Protein Binding in Plasma within Research Contexts
In the bloodstream, isoprenaline binds to plasma proteins. nih.gov Research findings indicate that isoprenaline is approximately 68.8 ± 1.2% bound to plasma proteins, primarily albumin. wikipedia.orgdrugbank.comnih.gov
However, other studies in dog plasma have reported lower binding percentages, around 14-18%. nih.gov This study also suggested that albumin does not play a significant role in the binding of isoprenaline in dogs. nih.gov These discrepancies highlight potential species differences in plasma protein binding, an important consideration when extrapolating data from animal models to humans.
The extent of plasma protein binding is a critical pharmacokinetic parameter as it can influence the distribution and clearance of a drug. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with receptors and be cleared from the body. mdpi.compage-meeting.org Therefore, understanding the protein binding characteristics of isoprenaline is essential for accurately interpreting pharmacokinetic and pharmacodynamic data in research settings.
Interactive Data Table: Isoprenaline Metabolism and Distribution
| Parameter | Finding | Research Model/System |
| Primary Metabolic Pathways | Methylation and Sulfation wikipedia.orgnih.gov | Human and various animal models |
| Methylating Enzyme | Catechol-O-Methyltransferase (COMT) wikipedia.orgnih.gov | Human liver, kidneys ahajournals.org |
| Methylated Metabolite | 3-O-methylisoprenaline drugbank.com | Human |
| Sulfating Enzymes | Phenolsulfotransferases (PSTs) - M-form and P-form nih.govnih.gov | Human liver, intestine, platelets nih.gov |
| Stereoselective Sulfation | Prefers (+)-enantiomer (approx. 5-fold higher efficiency) nih.gov | Human liver, jejunum, platelets nih.gov |
| Blood-Brain Barrier Permeability | Minimal (3.8% extraction in a single pass) wikipedia.org | Human |
| Plasma Protein Binding (Human) | ~69% (mainly to albumin) wikipedia.orgdrugbank.comnih.gov | Human plasma |
| Plasma Protein Binding (Dog) | ~14-18% nih.gov | Dog plasma |
Advanced Analytical and Research Methodologies for Isoprenaline Sulfate
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone for the analysis of isoprenaline sulfate (B86663), providing powerful separation capabilities essential for isolating the analyte from complex matrices. nih.govphenomenex.com High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS/MS) are the most prominent methods, alongside specialized techniques for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. news-medical.netresearchgate.net For isoprenaline sulfate analysis, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. umanitoba.ca The separation is based on the differential partitioning of the analyte between the two phases. umanitoba.ca
Detection is a critical aspect of HPLC analysis. UV-Vis detectors are frequently used, as they are simple, robust, and effective for compounds that absorb ultraviolet or visible light. researchgate.net The concentration of the analyte can be determined based on the Beer-Lambert Law, which relates absorbance to concentration. news-medical.net For enhanced sensitivity and selectivity, fluorescence detectors can be utilized. nih.gov These detectors are suitable for molecules that fluoresce and can often achieve lower detection limits than UV detectors. umanitoba.ca The development of an HPLC-UV method often involves optimizing chromatographic conditions such as the mobile phase composition, flow rate, and column type to achieve the best separation. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH adjusted) |
| Detection | UV at ~280 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification
For applications requiring ultra-high sensitivity, such as pharmacokinetic studies where concentrations in biological fluids are extremely low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. amazonaws.com
In a typical LC-MS/MS method for isoprenaline, after chromatographic separation, the analyte is ionized, often using an electrospray ionization (ESI) source. researchgate.net The mass spectrometer then isolates the precursor ion of isoprenaline (m/z 212.1) and subjects it to collision-induced dissociation to produce a specific product ion (m/z 193.9). researchgate.net This transition is monitored using Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and significantly reduces background noise, allowing for quantification at very low levels (ng/mL to pg/mL). amazonaws.comresearchgate.net The method's linearity can span a wide range of concentrations, for example, from 2 to 500 ng/mL in rat plasma. researchgate.net
| Parameter | Specification | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (m/z) | 212.1 | researchgate.net |
| Product Ion (m/z) | 193.9 | researchgate.net |
| Linear Range (in rat plasma) | 2-500 ng/mL | researchgate.net |
Chiral Separation Techniques (HPLC, Capillary Electrophoresis) for Enantiomeric Analysis
Isoprenaline is a chiral molecule, existing as a pair of enantiomers. Since enantiomers often have different pharmacological activities, their separation and individual quantification are critical. wvu.edu Chiral separation can be achieved using both HPLC and Capillary Electrophoresis (CE). nih.govwvu.edu
In chiral HPLC, separation is accomplished by using a chiral stationary phase (CSP). phenomenex.comcsfarmacie.cz These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs are a common choice for this purpose. nih.gov
Capillary zone electrophoresis (CZE) offers an alternative and powerful method for enantiomeric separation. nih.gov In this technique, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, thus enabling their separation. Research has shown that 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD) provides stronger recognition and baseline separation for isoprenaline enantiomers compared to unmodified β-cyclodextrin. nih.gov Factors such as temperature, pH, and the concentration of the chiral selector significantly influence the efficiency of the separation. nih.gov
Spectroscopic and Electrochemical Methods in Research
Beyond chromatography, spectroscopic and electrochemical methods provide valuable tools for the direct quantification of this compound and for studying its fundamental chemical properties, such as its oxidation behavior.
Spectrophotometry for Determination in Experimental Samples
Spectrophotometry is a widely used analytical technique due to its simplicity, low cost, and speed. semanticscholar.org Methods for determining this compound often involve a derivatization step or complex formation to produce a colored product that can be measured in the visible region of the spectrum. rsc.orgnih.gov
One such method involves the formation of a colored complex with Fe(II) in an aminoacetic-carbonate buffer (pH 8.3), with the resulting absorbance measured at 530 nm. nih.gov This automated flow-injection spectrophotometric method has a linear range of 10-300 mg/L for isoprenaline, a high measurement throughput of 120 per hour, and has been successfully applied to the assay of commercial pharmaceutical formulations. nih.gov Another approach uses chloranil as a reagent for the determination of isoprenaline sulphate. rsc.org While these methods can be effective, they may sometimes be less specific than chromatographic techniques and can be susceptible to interference from other compounds in the sample matrix. mdpi.com
Spectroelectrochemical Analysis of Oxidation Processes
Spectroelectrochemistry (SEC) is a powerful hyphenated technique that simultaneously provides electrochemical and spectroscopic information about an analyte. researchgate.net It has proven to be a suitable technique for studying the oxidation process of isoprenaline. mdpi.com By recording cyclic voltammograms and UV-Vis spectra concurrently, researchers can gain a detailed understanding of the redox mechanism. researchgate.net
The electrochemical oxidation of isoprenaline in an acidic medium (0.1 M HCl) shows a quasi-reversible electron transfer process, with an anodic peak appearing at approximately +0.62 V. mdpi.com During this oxidation, spectral changes are observed: absorption bands at 250 nm and 390 nm increase due to the formation of isoprenaline-quinone (IPQ), while the band at 280 nm, corresponding to isoprenaline, decreases. mdpi.com This dual-signal approach allows the electrochemical results to be validated by the spectroscopic data and vice-versa. mdpi.com The technique has been developed into a quantitative method for determining isoprenaline in pharmaceutical samples, demonstrating good repeatability and accuracy. mdpi.com A challenge in analyzing commercial formulations is the presence of antioxidants like sodium metabisulfite, which interfere with the analysis; however, a simple pretreatment by bubbling wet air can effectively remove this interference. mdpi.comresearchgate.net
| Parameter | Observation/Value | Reference |
|---|---|---|
| Anodic Peak Potential (Oxidation) | +0.62 V (in 0.1 M HCl) | mdpi.com |
| Cathodic Peak Potential (Reduction) | +0.22 V (in 0.1 M HCl) | mdpi.com |
| Absorbance Decrease (Analyte Consumption) | 280 nm | mdpi.com |
| Absorbance Increase (Product Formation) | 250 nm and 390 nm | mdpi.com |
Receptor Binding Assays and Functional Readouts in Cell-Free and Cellular Systems
Advanced analytical methodologies are crucial for elucidating the molecular interactions and functional consequences of this compound's engagement with its target receptors. These techniques, spanning from classical radioligand binding to sophisticated biophysical and mass spectrometry approaches, provide detailed insights into receptor pharmacology and signal transduction pathways.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays represent a foundational and robust technique for quantifying the interaction of ligands with receptors. These assays are considered the gold standard for determining receptor density and affinity in various biological preparations, including cell membranes and tissue homogenates nih.gov. The methodology involves the use of a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest.
The core principles of these assays are:
Saturation Binding: To determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor. In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until saturation is reached nih.gov.
Competition Binding: To determine the affinity of an unlabeled compound, such as this compound, for the receptor. Here, a fixed concentration of radioligand competes with varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.
These assays have been instrumental in characterizing the binding properties of this compound to β-adrenergic receptors. For instance, studies have utilized radioligand binding to screen cell lines for equivalent receptor expression levels before investigating the effects of isoprenaline treatment nih.gov. Time-course studies employing radioligand binding have detailed the down-regulation of β2-adrenergic receptors following prolonged exposure to isoprenaline nih.gov.
Table 1: Key Parameters Determined by Radioligand Binding Assays
| Parameter | Description | Significance for this compound Research |
|---|---|---|
| Bmax | Maximum number of binding sites. | Quantifies the density of β-adrenergic receptors in a given cell or tissue type. |
| Kd | Equilibrium dissociation constant. | Measures the affinity of a radioligand for the receptor; a lower Kd indicates higher affinity. |
| Ki | Inhibition constant. | Measures the affinity of an unlabeled ligand (isoprenaline) for the receptor, derived from competition assays. |
| IC50 | Half maximal inhibitory concentration. | The concentration of isoprenaline required to displace 50% of the specific binding of a radioligand. |
Bioluminescence Resonance Energy Transfer (BRET) for GPCR-Protein Interactions
Bioluminescence Resonance Energy Transfer (BRET) is a powerful biophysical technique used to monitor protein-protein interactions in real-time within living cells nih.govspringernature.com. This technology is particularly well-suited for studying the dynamic interactions between G-protein-coupled receptors (GPCRs), like the β-adrenergic receptors targeted by this compound, and their intracellular signaling partners, such as G-proteins and β-arrestins springernature.comfrontiersin.org.
The BRET principle involves the non-radiative transfer of energy between a bioluminescent donor molecule (typically a luciferase enzyme, such as Renilla luciferase or Rluc) and a fluorescent acceptor molecule (like a green fluorescent protein or GFP) frontiersin.orgnih.gov. Energy transfer occurs only when the donor and acceptor are in very close proximity (less than 10 nanometers), making it an excellent tool for detecting direct protein interactions nih.gov.
In the context of this compound research, BRET assays are designed as follows:
The β-adrenergic receptor is genetically fused to the BRET donor (e.g., GPCR-Rluc).
An interacting protein, such as β-arrestin, is fused to the BRET acceptor (e.g., β-arrestin-GFP).
These fusion proteins are co-expressed in cells.
Upon addition of a substrate for the luciferase (e.g., coelenterazine), the donor emits light.
When an agonist like this compound binds to the receptor, it induces a conformational change that promotes the recruitment of β-arrestin.
This brings the donor and acceptor into close proximity, resulting in energy transfer and the emission of light by the acceptor, which can be measured to quantify the interaction springernature.com.
BRET has been extensively used to study the recruitment of β-arrestins to various GPCRs upon activation, providing a dynamic view of the initial steps in receptor desensitization and signaling nih.gov.
Mass Spectrometry-Based Approaches for GPCR-Protein Complex Analysis
Mass spectrometry (MS) has emerged as a valuable tool for studying the structure, dynamics, and composition of GPCR-protein complexes, offering insights that are complementary to other biophysical techniques researchgate.net.
Native Mass Spectrometry (Native MS): This technique allows for the study of intact protein complexes in the gas phase, preserving their non-covalent interactions. It can be used to determine the stoichiometry and composition of receptor-G protein complexes. Research using native MS has demonstrated that isoprenaline induces the formation of a complex between the β1-adrenergic receptor (β1AR) and an engineered mini-G protein biorxiv.orgnih.gov. This approach can quantify complex formation and reveal how different ligands, including isoprenaline and its derivatives, modulate the receptor's coupling selectivity to different G-proteins nih.govox.ac.uk.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS probes the conformational dynamics of proteins by measuring the rate of exchange of backbone amide hydrogens with deuterium in the solvent. This exchange rate is sensitive to the protein's local structure and solvent accessibility. HDX-MS studies on the turkey β1-adrenergic receptor have revealed that binding of the full agonist isoprenaline causes significant conformational changes, including the destabilization of intracellular loop 1 (ICL1) and increased dynamics in intracellular loop 3 (ICL3) researchgate.netbiorxiv.orgox.ac.uk. These dynamic signatures are linked to the receptor's ability to activate G-proteins and facilitate downstream signaling biorxiv.org.
Table 2: Mass Spectrometry Findings on Isoprenaline-β1AR Interaction
| Technique | Finding | Implication | Reference |
|---|---|---|---|
| Native MS | Isoprenaline promotes the formation of a stable β1AR-mini-G protein complex. | Demonstrates the direct role of isoprenaline in stabilizing the active, G-protein-coupled state of the receptor. | biorxiv.orgnih.gov |
| HDX-MS | Isoprenaline binding leads to destabilization and increased dynamics of intracellular loops (ICL1 and ICL3). | These specific conformational changes are essential for G-protein recruitment and the transduction of the signal across the cell membrane. | biorxiv.orgox.ac.uk |
In Vitro Cell Culture and Tissue Perfusion Models in Mechanistic Studies
In vitro models are indispensable for dissecting the cellular and tissue-level mechanisms of this compound action under controlled experimental conditions. These models range from single-cell cultures to complex three-dimensional (3D) tissue constructs.
Cell Culture Models: Primary cell cultures and immortalized cell lines are widely used to study specific cellular responses to isoprenaline.
Cardiomyocytes: Cultured ventricular myocytes from chicks or neonatal rats are classic models for studying the effects of isoprenaline on cardiac cells nih.govresearchgate.net. Studies using these models have shown that isoprenaline treatment elevates intracellular cyclic AMP (cAMP) levels, a key second messenger in β-adrenergic signaling nih.govnih.gov. These models are also used to investigate processes like agonist-induced receptor down-regulation and the molecular pathways leading to cardiac hypertrophy nih.govnih.gov.
Skeletal Muscle Cells: Primary muscle cell cultures have been used to demonstrate that isoprenaline can induce an increase in muscle fiber size (hypertrophy), accompanied by the proliferation of satellite cells (Pax7-positive cells) nih.gov.
Other Cell Lines: Transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing specific β-adrenergic receptor subtypes, are frequently used in functional assays to characterize the pharmacological profile of isoprenaline and related compounds revvity.com.
It is important to note that the stability of isoprenaline can vary depending on the cell culture medium used, which can impact experimental outcomes. For example, isoprenaline shows higher stability in TexMACS medium compared to RPMI medium, affecting the formation of oxidation products and potentially influencing results in studies of genotoxicity or cytotoxicity nih.gov.
Tissue Models and Perfusion Systems: More complex in vitro models aim to recapitulate the architecture and function of native tissue.
Isolated Perfused Organs: The Langendorff-perfused rat heart model allows for the study of isoprenaline's effects on the entire heart in an ex vivo setting. This system has been used to investigate the relationship between isoprenaline accumulation, lactate (B86563) production, and cAMP generation in cardiac tissue researchgate.net.
Tissue Slices and Trabeculae: Isolated, electrically driven right ventricular trabeculae from human hearts have been used to directly compare the effects of isoprenaline on contractile force and cAMP content in tissue from failing versus non-failing hearts nih.gov. These studies found that the reduced inotropic response to isoprenaline in failing heart tissue is correlated with a smaller increase in cAMP levels nih.gov.
3D Engineered Tissues: Advances in tissue engineering have led to the development of 3D in vitro models, such as cardiac spheroids or microtissues, that better mimic the in vivo environment researchgate.netnih.govmdpi.com. Three-dimensional reaggregates of embryonic cardiomyocytes have been used as a model system to monitor the positive chronotropic (heart rate-increasing) effects of isoprenaline researchgate.net. These biomimetic models are valuable for studying cardiac physiology, disease modeling, and preclinical drug screening nih.govmdpi.com.
These in vitro systems provide powerful platforms for detailed mechanistic investigations into the signaling pathways and physiological responses mediated by this compound, bridging the gap between molecular interactions and tissue-level function.
Future Directions and Emerging Areas in Isoprenaline Sulfate Research
Elucidating Novel Signaling Pathways and Atypical Receptor Interactions
The canonical signaling pathway for isoprenaline involves the activation of β-adrenergic receptors (β-ARs), leading to Gs protein coupling, adenylyl cyclase activation, and a subsequent rise in intracellular cyclic AMP (cAMP). nih.gov However, emerging evidence reveals that isoprenaline's effects are far more intricate, involving non-canonical pathways and atypical interactions that are becoming central to future investigations.
One significant area of research is the exploration of G-protein-independent and alternative G-protein-coupled signaling. Studies have shown that sustained β-AR activation by isoprenaline can trigger signaling through the Giα subunit, a pathway typically associated with inhibitory responses. plos.org In vascular tissue, this β2-adrenoceptor/Giα pathway has been implicated in endothelial dysfunction and oxidative stress, challenging the traditional view of β2-AR signaling as purely vasodilatory. plos.org This dual coupling to both Gs and Gi proteins suggests a mechanism for functional selectivity or "biased agonism," where the receptor can differentially engage distinct downstream pathways. plos.orgpnas.org
Furthermore, research indicates that isoprenaline can induce signaling that intersects with other major cellular pathways. In gastric cancer cells, isoprenaline has been found to stimulate the secretion of Vascular Endothelial Growth Factor (VEGF), which in turn activates the Plexin-A1/VEGFR2 signaling pathway to promote tumor angiogenesis. researchgate.net This highlights a novel mechanism of crosstalk where β-adrenergic stimulation influences growth factor receptor signaling, a finding with potential implications for cancer biology.
Atypical receptor interactions are also a key focus. While isoprenaline is a full agonist at β1- and β2-adrenergic receptors, some of its responses have been observed to be resistant to classical antagonists like propranolol, suggesting the existence of a recognition site distinct from currently defined α- and β-adrenoceptors. wikipedia.orgnih.gov Additionally, research into biased agonists—compounds that stabilize specific receptor conformations to selectively activate one signaling cascade over another (e.g., G-protein signaling over β-arrestin recruitment)—is providing new insights. pnas.org Comparing the effects of these biased ligands to isoprenaline helps to dissect the specific contributions of G-protein versus β-arrestin pathways to physiological outcomes. pnas.org
| Signaling Pathway / Interaction | Key Finding | Associated Biological Process | Reference |
|---|---|---|---|
| β2-Adrenoceptor/Giα-Coupled Pathway | Sustained isoprenaline treatment activates Gi signaling. | Vascular oxidative stress and endothelial dysfunction. | plos.org |
| Plexin-A1/VEGFR2 Pathway Crosstalk | Isoprenaline stimulates VEGF secretion, activating the Plexin-A1/VEGFR2 axis. | Tumor angiogenesis in gastric cancer. | researchgate.net |
| Biased Agonism | Isoprenaline acts as a full, balanced agonist, activating both G-protein and β-arrestin pathways, serving as a benchmark for atypical biased agonists. | Dissecting pathways for therapeutic benefit (e.g., avoiding tachyphylaxis). | pnas.org |
| Antagonist-Resistant Response | Some isoprenaline effects are not blocked by traditional β-blockers. | Postulation of a novel recognition site beyond classical adrenoceptors. | nih.gov |
Advancements in Mechanistic Modeling and Computational Simulations of Isoprenaline Activity
The dynamic nature of isoprenaline's interaction with its receptors presents a significant challenge to traditional structural biology methods. To overcome this, researchers are increasingly turning to mechanistic modeling and advanced computational simulations to understand its activity at an atomic and systemic level.
All-atom molecular dynamics (MD) simulations have become a powerful tool for visualizing the transient and highly flexible process of agonist binding. Microsecond-scale simulations of isoprenaline bound to β1- and β2-adrenergic receptors have revealed a novel binding mode for agonists that differs significantly from the binding poses of antagonists seen in crystal structures. plos.orgnih.govresearchgate.net These simulations highlight the critical role of internal water molecules in stabilizing unique interactions between isoprenaline's catechol group and the receptor's helical domains (specifically helices V and VI). plos.orgresearchgate.net This dynamic view of agonist binding is crucial for understanding how isoprenaline effectively activates the receptor, an event that static crystal structures of antagonist-bound receptors cannot fully capture. nih.gov
Systems-level mechanistic models are also being constructed to integrate multiple signaling pathways within a single cell type. Researchers have developed comprehensive models of adipocyte signaling that describe the interplay between glucose uptake, lipolysis, and adiponectin secretion in response to various stimuli, including isoprenaline. diva-portal.orgbiorxiv.org These models, often based on ordinary differential equations (ODEs), can simulate time-resolved cellular responses and predict the effects of perturbations, providing a holistic understanding of isoprenaline's metabolic effects. diva-portal.orgbiorxiv.org
| Modeling Technique | System Studied | Key Finding/Application | Reference |
|---|---|---|---|
| All-Atom Molecular Dynamics (MD) Simulation | Isoprenaline binding to β1- and β2-adrenergic receptors. | Revealed a novel agonist binding mode stabilized by internal water molecules, distinct from antagonist binding. | plos.orgnih.govresearchgate.netplos.org |
| Computational Cell Models (ODE-based) | Rabbit sinoatrial node cells. | Analyzed the ionic mechanisms (ICaL, IKr, IKs, If) underlying the positive chronotropic effect of isoprenaline. | frontiersin.org |
| Integrated Mechanistic Models | Human adipocytes. | Created a core model connecting glucose uptake and lipolysis pathways in response to adrenergic and insulin (B600854) signaling. | diva-portal.orgbiorxiv.org |
Development of Highly Selective Research Probes and Pharmacological Tools
Future progress in understanding the nuanced roles of β-adrenergic receptor subtypes, and thus the specific effects of isoprenaline, depends heavily on the development of highly selective pharmacological tools. The creation of novel probes for receptor visualization and functional analysis is a vibrant and critical area of research.
A significant challenge has been the development of probes for the β3-AR subtype, which has been less explored compared to β1- and β2-ARs. acs.orgresearchgate.net Recent breakthroughs include the design of highly selective "turn-on" fluorescent ligands for β3-AR. acs.orgresearchgate.net These probes, such as the molecule H2, are engineered by conjugating a fluorophore with a selective β3-AR pharmacophore (like mirabegron) and exhibit a substantial increase in fluorescence only upon binding to their target receptor. acs.orgresearchgate.net This technology allows for the precise visualization and tracking of β3-ARs in living cells and tissues with high sensitivity and low background noise. acs.org
The development of environment-sensitive fluorescent ligands represents another major advance. researchgate.net These probes change their fluorescence properties upon binding to the receptor, providing not only localization information but also insights into the receptor's local environment. Such tools are invaluable for developing high-throughput screening assays, like the NanoLuc-based bioluminescence resonance energy transfer (NanoBRET) binding assay, which can accelerate the discovery of new drugs targeting β-ARs. researchgate.net
In the realm of in vivo imaging, the development of Positron Emission Tomography (PET) radiotracers for brain β-ARs remains a significant challenge. mdpi.com While several tracers have been successful for imaging β-ARs in the heart and lungs, their physicochemical properties often prevent them from crossing the blood-brain barrier effectively. mdpi.com Future research is focused on modifying existing imaging agents to optimize their lipophilicity and affinity, which will be essential for studying the role of β-ARs in aging, memory, and neurological disorders. mdpi.com These advanced tools, while not isoprenaline itself, are indispensable for clarifying the distribution and function of the receptors through which isoprenaline acts.
Q & A
What are the standard safety protocols for handling isoprenaline sulfate in laboratory settings?
Level: Basic
Methodological Answer:
this compound requires strict adherence to safety protocols due to its hazardous properties (acute toxicity, flammability). Key steps include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol generation is possible .
- Ventilation: Conduct experiments in fume hoods with ≥100 fpm airflow to minimize inhalation risks .
- Spill Management: For small spills, use HEPA-filter vacuums and avoid dry sweeping. For large spills, evacuate and alert hazardous material teams .
- Waste Disposal: Collect contaminated materials in chemically resistant containers labeled for incineration .
How does this compound interact with β-adrenergic receptors in experimental models?
Level: Basic
Methodological Answer:
this compound acts as a non-selective β-adrenergic agonist, binding to β1 and β2 receptors. In vitro assays (e.g., cAMP accumulation in HEK-293 cells transfected with β receptors) typically use concentrations of 1–100 nM. Researchers should:
- Validate receptor specificity using antagonists like propranolol (β-blocker) .
- Measure dose-response curves (EC50 values) to assess potency across cell lines or tissues .
How can researchers reconcile contradictory findings in this compound's effects across experimental models?
Level: Advanced
Methodological Answer:
Contradictions often arise from interspecies variability (e.g., rat vs. human receptor isoforms) or experimental design differences (e.g., dosage, administration routes). Mitigation strategies include:
- Systematic Review: Apply PRISMA guidelines to analyze heterogeneity in study parameters (e.g., animal strain, dosing frequency) .
- In Silico Modeling: Use tools like Molecular Dynamics Simulation to compare receptor-ligand binding affinities across species .
- Dose Normalization: Adjust doses based on body surface area or metabolic rates for cross-species comparisons .
What methodological approaches optimize this compound dosage in chronic in vivo studies?
Level: Advanced
Methodological Answer:
Chronic studies require balancing efficacy and toxicity:
- Pilot Studies: Conduct dose-ranging trials (e.g., 0.1–10 mg/kg in rodents) to identify thresholds for tachyphylaxis or cardiac hypertrophy .
- Biomarker Monitoring: Track plasma catecholamines and heart rate variability to adjust dosages dynamically .
- PK/PD Modeling: Use compartmental models to predict cumulative exposure and adjust infusion rates .
What are key considerations for ensuring data reproducibility in this compound research?
Level: Basic
Methodological Answer:
Reproducibility hinges on:
- Standardized Protocols: Document buffer composition (e.g., pH 7.4 PBS for dissolution) and storage conditions (−20°C, desiccated) .
- Blinded Analysis: Use automated patch-clamp systems to minimize observer bias in electrophysiology studies .
- Data Sharing: Deposit raw datasets (e.g., ECG traces, HPLC chromatograms) in repositories like Zenodo for independent validation .
How can meta-analysis techniques synthesize heterogeneous data on this compound's cardiovascular effects?
Level: Advanced
Methodological Answer:
- Effect Size Calculation: Pool odds ratios for outcomes like arrhythmia incidence using random-effects models to account for between-study variance .
- Subgroup Analysis: Stratify data by variables such as ischemia-reperfusion injury models or diabetic cohorts .
- Publication Bias Assessment: Generate funnel plots to detect missing negative studies in meta-analyses .
What analytical techniques quantify this compound purity in pharmacological preparations?
Level: Basic
Methodological Answer:
- HPLC-UV: Use C18 columns with mobile phase (acetonitrile:0.1% TFA water) and detection at 280 nm. Calibrate with USP reference standards .
- Mass Spectrometry: Employ LC-MS/MS for trace impurity detection (e.g., oxidation byproducts) with LOD < 0.1% .
How to differentiate direct receptor-mediated effects from secondary metabolic responses in this compound studies?
Level: Advanced
Methodological Answer:
- Genetic Knockdown: Use siRNA targeting β-adrenergic receptors to isolate receptor-specific pathways .
- Metabolic Profiling: Pair transcriptomics (RNA-seq) with metabolomics (GC-MS) to map downstream effects like glycogenolysis .
- Pharmacological Blockade: Administer cyclooxygenase inhibitors (e.g., indomethacin) to suppress prostaglandin-mediated secondary responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
